1-(3,7-dimethyl-6-octen-1-yl)-4-methyl-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

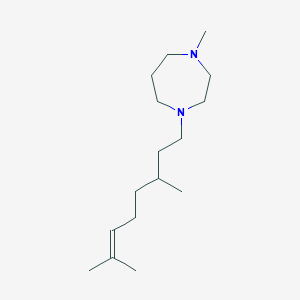

1-(3,7-dimethyl-6-octen-1-yl)-4-methyl-1,4-diazepane, commonly known as DMDO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMDO is a diazepane derivative that has a unique structure and properties that make it an attractive candidate for research.

Mecanismo De Acción

DMDO acts as a powerful oxidant due to the presence of a diazepane ring in its structure. It reacts with various functional groups, such as alkenes, alcohols, and amines, to form the corresponding oxidation products. The mechanism of action of DMDO involves the transfer of an oxygen atom from the DMDO molecule to the substrate, leading to the formation of an intermediate that eventually undergoes further oxidation.

Biochemical and physiological effects

DMDO has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells, leading to the activation of various signaling pathways. DMDO has also been shown to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMDO has several advantages for use in laboratory experiments. It is a stable and easy-to-handle compound that can be stored for long periods without significant degradation. DMDO is also a highly reactive and selective oxidant, making it an ideal reagent for various oxidation reactions. However, DMDO has some limitations, including its high cost and limited availability.

Direcciones Futuras

DMDO has the potential to be used in various applications, and there are several future directions for research in this area. One possible direction is the development of new synthetic methodologies that use DMDO as a key reagent. Another direction is the exploration of DMDO's potential as an antimicrobial agent, particularly against antibiotic-resistant strains. Additionally, DMDO could be used in the preparation of new functionalized materials with unique properties. Finally, further studies could be conducted to elucidate the mechanism of action of DMDO and its effects on various biological systems.

Conclusion

In conclusion, 1-(3,7-dimethyl-6-octen-1-yl)-4-methyl-1,4-diazepane is a unique compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DMDO has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. With further research, DMDO has the potential to make significant contributions to various fields, including organic synthesis, material science, and medicinal chemistry.

Métodos De Síntesis

DMDO is synthesized through a multistep process that involves the reaction of 3,7-dimethyl-6-octen-1-ol with 1,4-diazepane. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and is carried out under anhydrous conditions. The resulting DMDO is purified through column chromatography and characterized using various spectroscopic techniques.

Aplicaciones Científicas De Investigación

DMDO has been studied extensively for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. DMDO has been used as a reagent in the synthesis of various natural products and pharmaceuticals. It has also been used as a precursor in the preparation of functionalized materials, such as polymers and dendrimers.

Propiedades

IUPAC Name |

1-(3,7-dimethyloct-6-enyl)-4-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2/c1-15(2)7-5-8-16(3)9-12-18-11-6-10-17(4)13-14-18/h7,16H,5-6,8-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESNNWGBWAOWMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCN1CCCN(CC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,7-Dimethyloct-6-enyl)-4-methyl-1,4-diazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5118977.png)

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone](/img/structure/B5118985.png)

![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)

![3-{[2'-(benzoylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5119019.png)

![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)

![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)

![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)

![ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)